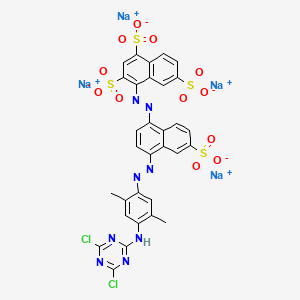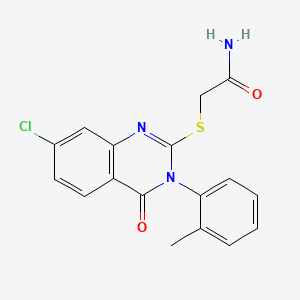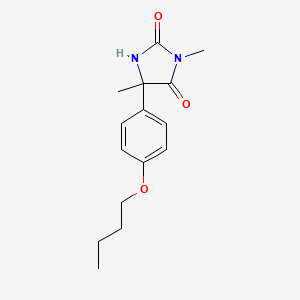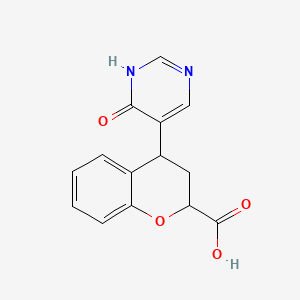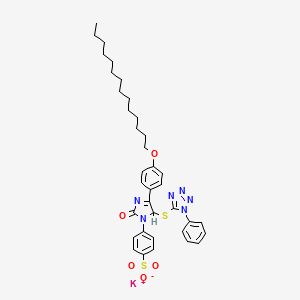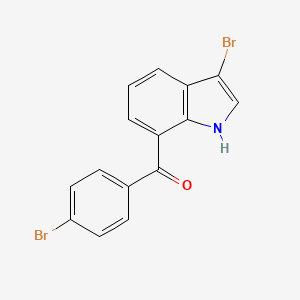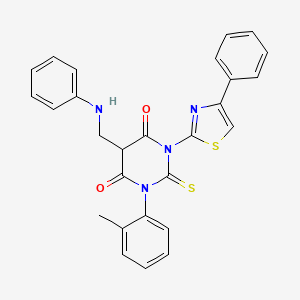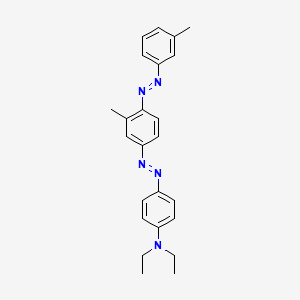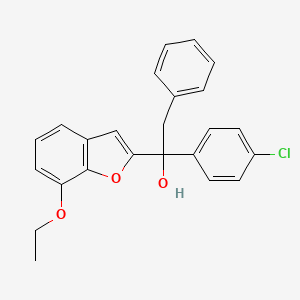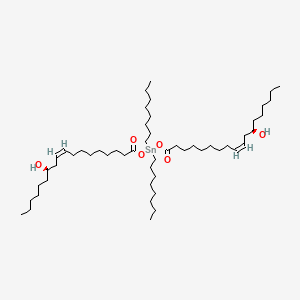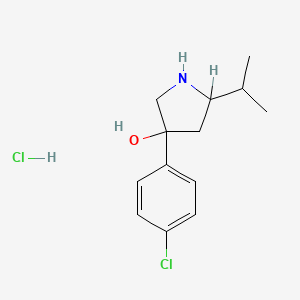
3-(p-Chlorophenyl)-5-isopropyl-3-pyrrolidinol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(对氯苯基)-5-异丙基-3-吡咯烷醇盐酸盐是一种属于吡咯烷醇衍生物类的化合物。它的特点是在吡咯烷醇环上连接了一个对氯苯基基团和一个异丙基基团。
准备方法
合成路线和反应条件
3-(对氯苯基)-5-异丙基-3-吡咯烷醇盐酸盐的合成通常涉及对氯苯甲醛与异丙胺反应生成中间席夫碱。然后,该中间体在合适的试剂(如硼氢化钠)的作用下进行环化,生成所需的吡咯烷醇衍生物。最后一步是用盐酸将游离碱转化为其盐酸盐。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺针对更高的产量和纯度进行了优化,通常采用连续流动反应器和自动化系统,以确保质量一致和效率提高。
化学反应分析
反应类型
3-(对氯苯基)-5-异丙基-3-吡咯烷醇盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将该化合物转化为相应的醇或胺。
取代: 对氯苯基基团可以发生亲核取代反应,导致形成各种衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
取代: 胺、硫醇和醇盐等亲核试剂在碱性或酸性条件下使用。
主要生成物
氧化: 形成酮或羧酸。
还原: 形成醇或胺。
取代: 根据所用亲核试剂的不同,形成各种取代衍生物。
科学研究应用
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。
医学: 探索其在药物开发中的潜在用途,特别是在设计新的治疗剂方面。
工业: 用于生产特种化学品,并作为各种工业过程中的中间体。
作用机制
3-(对氯苯基)-5-异丙基-3-吡咯烷醇盐酸盐的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可能通过与这些靶标结合并调节其活性来发挥其作用,从而导致各种生理反应。所涉及的确切途径和分子靶标仍在研究中。
相似化合物的比较
类似化合物
- 3-(对氯苯基)-3-吡咯烷醇
- 5-异丙基-3-吡咯烷醇
- 3-(对氯苯基)-5-甲基-3-吡咯烷醇
独特性
3-(对氯苯基)-5-异丙基-3-吡咯烷醇盐酸盐是独特的,因为它在吡咯烷醇环上连接了对氯苯基和异丙基基团的特定组合。这种独特的结构赋予了它独特的化学和生物特性,使其成为各种应用的宝贵化合物。
属性
CAS 编号 |
67466-41-5 |
|---|---|
分子式 |
C13H19Cl2NO |
分子量 |
276.20 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-5-propan-2-ylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9(2)12-7-13(16,8-15-12)10-3-5-11(14)6-4-10;/h3-6,9,12,15-16H,7-8H2,1-2H3;1H |
InChI 键 |
FKYPJNZRWANATP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CC(CN1)(C2=CC=C(C=C2)Cl)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





